molecular formula C8H14Cl2N2 B6173898 N1,3-dimethylbenzene-1,4-diamine dihydrochloride CAS No. 56331-40-9

N1,3-dimethylbenzene-1,4-diamine dihydrochloride

Cat. No.: B6173898
CAS No.: 56331-40-9
M. Wt: 209.11 g/mol
InChI Key: QMBFWTZVNXFXEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,3-dimethylbenzene-1,4-diamine dihydrochloride typically involves the reaction of N,N-dimethyl-p-phenylenediamine with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving multiple purification steps to remove impurities .

Chemical Reactions Analysis

Types of Reactions: N1,3-dimethylbenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N1,3-dimethylbenzene-1,4-diamine dihydrochloride involves its interaction with molecular targets through redox reactions. It readily forms stable, red radical cations, which are involved in a variety of redox reactions . These reactions can affect various biochemical pathways and molecular targets, leading to its diverse applications .

Comparison with Similar Compounds

Uniqueness: N1,3-dimethylbenzene-1,4-diamine dihydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable radical cations makes it particularly valuable in redox chemistry and related fields .

Properties

CAS No.

56331-40-9

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

4-N,2-dimethylbenzene-1,4-diamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-6-5-7(10-2)3-4-8(6)9;;/h3-5,10H,9H2,1-2H3;2*1H

InChI Key

QMBFWTZVNXFXEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC)N.Cl.Cl

Purity

95

Origin of Product

United States

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